cis-Cyclopentane-1,3-diol
Overview
Description
Cis-Cyclopentane-1,3-diol is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 g/mol . The IUPAC name for this compound is (1S,3R)-cyclopentane-1,3-diol .
Synthesis Analysis
The synthesis of cis-Cyclopentane-1,3-diol can be achieved through the hydrogenation of cyclic 1,3-diones . This process involves the use of heterogeneous catalysts and has been described as a facile, robust, scalable, and potentially bio-based route . The hydrogenation of 4 into 4b over a commercial Ru/C catalyst was systematically investigated on a bench scale through kinetic studies and variation of reaction conditions .Molecular Structure Analysis
The molecular structure of cis-Cyclopentane-1,3-diol includes two defined atom stereocenters . The compound’s structure can be represented by the canonical SMILES notation C1CC(CC1O)O and the isomeric SMILES notation C1CC@@HO .Chemical Reactions Analysis
The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols is a key reaction involving cis-Cyclopentane-1,3-diol . The temperature, H2-pressure, and the solvent choice were found to have significant effects on the reaction rate and suppression of undesired dehydration of 4 .Physical And Chemical Properties Analysis
Cis-Cyclopentane-1,3-diol has a number of computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 102.068079557 g/mol . The Topological Polar Surface Area is 40.5 Ų .Scientific Research Applications
Biobased Monomers
- Scientific Field : Organic Chemistry
- Application Summary : cis-Cyclopentane-1,3-diol (CPdiol) is used in the synthesis of novel polyesters based on potentially renewable resources .
- Methods of Application : The synthesis involves small scale polycondensation and consecutive analysis of the polyesters. Trimer pre-polyesters are synthesized from the corresponding acid-chlorides with diol monomers to avoid evaporation during thin-film polymerization reactions .
- Results : Despite the limited thermal stability of CPdiol, polymerization can be successfully achieved in thin-film polycondensation conditions at 180 °C, yielding molecular weights well above 10 kg mol −1 .
Solid-Phase Extraction and Fluorescence Detection
- Scientific Field : Analytical Chemistry
- Application Summary : A new phenylboronic acid (PBA)-functionalized silica particle was prepared for the solid-phase extraction and simultaneous fluorescence detection of cis-diol-containing biomolecules .
- Methods of Application : The PBA-functionalized silica particles were prepared using a one-pot synthetic strategy based on a PBA-coupled silane reagent. The particles can rapidly extract the cis-diols in 10 min with a high binding recovery of 83–92% .
- Results : The PBA-functionalized silica particles also exhibited fluorescence responses to the cis-diols using two different excitation lights at 300 nm and 470 nm, giving emission lights at 379 nm and 631 nm, respectively .
Synthesis of Natural Products
- Scientific Field : Organic Synthesis
- Application Summary : cis-4-Cyclopentene-1,3-diol is an important building block for the synthesis of natural products with cyclopentanoid structure elements .
- Methods of Application : It is used in the preparation of key intermediates of prostaglandin synthesis .
- Results : The specific outcomes of this application are not provided in the source .
Synthesis of β-Hydroxy-Substituted Cyclic Carbonyl Compounds
- Scientific Field : Organic Chemistry
- Application Summary : cis-Cyclopentane-1,3-diol is used in the synthesis of β-hydroxy-substituted cyclic carbonyl compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific outcomes of this application are not provided in the source .
Direct Enantiomer Resolution of Diols
- Scientific Field : Analytical Chemistry
- Application Summary : cis-Cyclopentane-1,3-diol is used in direct enantiomer resolution of diols without derivatization on a chiral polysiloxane by capillary gas chromatography .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific outcomes of this application are not provided in the source .
Synthesis of 1,3-cyclopentanediol bis (4-methylbenzenesulfonate)
- Scientific Field : Organic Chemistry
- Application Summary : cis-Cyclopentane-1,3-diol is used in the synthesis of 1,3-cyclopentanediol bis (4-methylbenzenesulfonate) .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific outcomes of this application are not provided in the source .
Future Directions
The future directions for cis-Cyclopentane-1,3-diol could involve its use as a potential building block for polymers and fuels . Its synthesis from hemicellulose-derived 4-hydroxycyclopent-2-enone has been recently disclosed, which could open up new avenues for research and industrial applications .
properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878757 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclopentane-1,3-diol | |
CAS RN |
16326-97-9 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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